molecular formula C30H22O4 B14413201 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate CAS No. 83291-43-4

2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate

Cat. No.: B14413201
CAS No.: 83291-43-4
M. Wt: 446.5 g/mol
InChI Key: KIAZRXPXLKZNPS-NSVAZKTRSA-N
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Description

2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetrahydrofluoranthene core, which is functionalized with two hydroxyl groups and esterified with benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate typically involves multiple steps. The starting material is often a fluoranthene derivative, which undergoes hydrogenation to introduce the tetrahydro functionality. Subsequent hydroxylation at the 2 and 3 positions yields the diol intermediate. Finally, esterification with benzoic acid under acidic conditions produces the dibenzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxylation steps, and large-scale esterification reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of fluoranthene-2,3-dione or fluoranthene-2,3-dicarboxylic acid.

    Reduction: Formation of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol.

    Substitution: Various substituted fluoranthene derivatives depending on the substituent introduced.

Scientific Research Applications

2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and ester functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Fluoranthene: The parent compound, which lacks the tetrahydro and hydroxyl functionalities.

    2,3-Dihydroxyfluoranthene: Similar structure but without the ester groups.

    Fluoranthene-2,3-dione: An oxidized derivative.

Uniqueness

2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is unique due to its combination of tetrahydrofluoranthene core, hydroxyl groups, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

83291-43-4

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

[(2S,3S,10bS)-3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl] benzoate

InChI

InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2/t25-,26-,28-/m0/s1

InChI Key

KIAZRXPXLKZNPS-NSVAZKTRSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC3=C2[C@@H]1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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